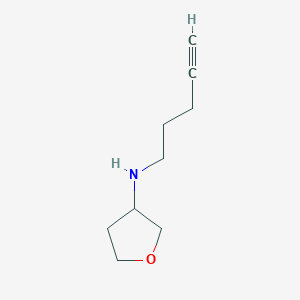![molecular formula C13H11BrN4O B15279071 7-(3-Bromophenyl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B15279071.png)
7-(3-Bromophenyl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-Bromophenyl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine class. This compound is characterized by the presence of a bromophenyl group at the 7th position, a methoxy group at the 4th position, and an amine group at the 2nd position of the pyrrolo[2,3-d]pyrimidine core. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Bromophenyl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: The core structure can be synthesized by cyclization reactions involving suitable precursors such as 3-amino-4-cyano-2-thiophenecarboxamides.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction using 3-bromophenylboronic acid and a palladium-catalyzed Suzuki coupling reaction.
Methoxylation: The methoxy group is introduced through a methylation reaction using methanol and a suitable methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
7-(3-Bromophenyl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
7-(3-Bromophenyl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding assays.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents targeting various diseases.
Chemical Biology: It is utilized in chemical biology for probing biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 7-(3-Bromophenyl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-(3-Bromophenyl)-N-(1-(4-(4-bromophenyl)thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine
- **7-(4-Bromophenyl)-1,2-dihydro-5-(4-fluorophenyl)-2-thioxopyrido[2,3-d]pyrimidin-4(3H)-one
Uniqueness
7-(3-Bromophenyl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrrolopyrimidine derivatives . The presence of the methoxy group at the 4th position and the bromophenyl group at the 7th position enhances its pharmacological profile and makes it a valuable compound for drug discovery .
Eigenschaften
Molekularformel |
C13H11BrN4O |
|---|---|
Molekulargewicht |
319.16 g/mol |
IUPAC-Name |
7-(3-bromophenyl)-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C13H11BrN4O/c1-19-12-10-5-6-18(11(10)16-13(15)17-12)9-4-2-3-8(14)7-9/h2-7H,1H3,(H2,15,16,17) |
InChI-Schlüssel |
RBICDXVSPSRNPC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=NC2=C1C=CN2C3=CC(=CC=C3)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


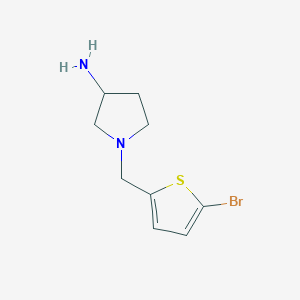
![2-Methyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B15279001.png)
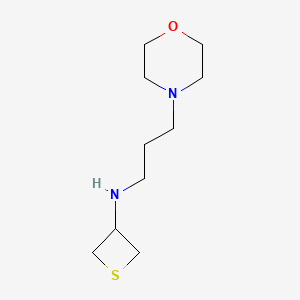
![3-Methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylic acid](/img/structure/B15279029.png)
![6-Bromo-7-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B15279030.png)

![N-Ethyl-2,5-dioxaspiro[3.5]nonan-8-amine](/img/structure/B15279041.png)
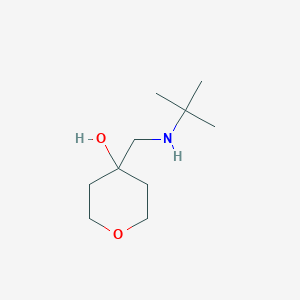

![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B15279061.png)
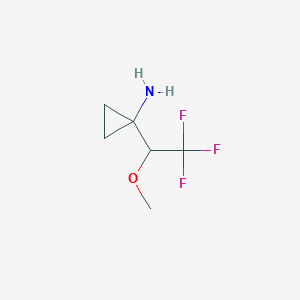
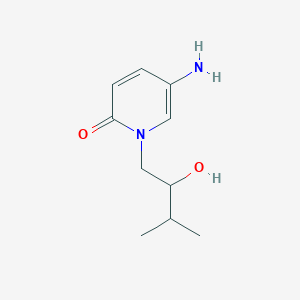
![Bicyclo[3.2.1]octane-1-carboxamide](/img/structure/B15279076.png)
